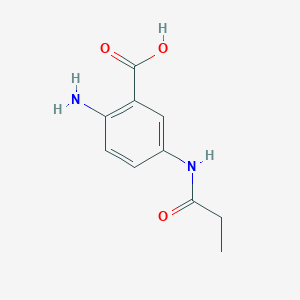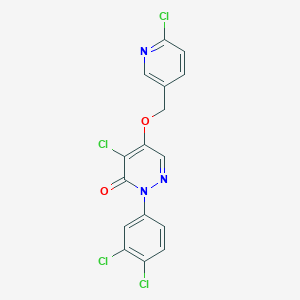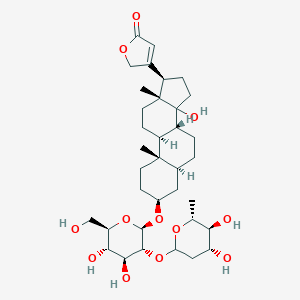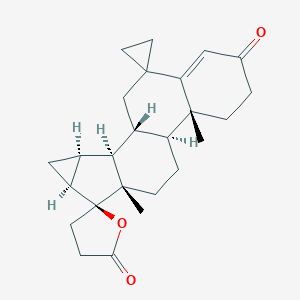
6,6-Ethylene-15,16-methylene-3-oxo-17-pregn-4-ene-2,17-carbolactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-Ethylene-15,16-methylene-3-oxo-17-pregn-4-ene-2,17-carbolactone, commonly known as RU486, is a synthetic steroid drug that is used as an abortifacient in early pregnancy. It is also known as the "abortion pill" or "morning-after pill." RU486 was first developed in the 1980s and has been used in many countries around the world.
Mécanisme D'action
RU486 works by blocking the action of progesterone, a hormone that is essential for maintaining pregnancy. Progesterone is responsible for thickening the uterine lining and preparing it for implantation of a fertilized egg. RU486 binds to the progesterone receptor and blocks its action, causing the uterine lining to break down and the pregnancy to be terminated.
Effets Biochimiques Et Physiologiques
RU486 has several biochemical and physiological effects. It causes the cervix to dilate and the uterus to contract, leading to the expulsion of the fetus. It also causes a decrease in the levels of estrogen and progesterone, which can lead to side effects such as nausea, vomiting, and diarrhea.
Avantages Et Limitations Des Expériences En Laboratoire
RU486 has several advantages for lab experiments. It can be used to study the role of progesterone in pregnancy and the development of the fetus. It can also be used to study the effects of anti-progestational drugs on the uterus and the endocrine system. However, there are also limitations to the use of RU486 in lab experiments. It can be difficult to obtain and may not be suitable for all types of experiments.
Orientations Futures
There are several future directions for the study of RU486. One area of research is the development of new anti-progestational drugs that are more effective and have fewer side effects. Another area of research is the development of new methods of contraception that are more effective and easier to use. Finally, there is a need for more research on the long-term effects of RU486 on women's health.
Méthodes De Synthèse
The synthesis of RU486 involves several steps. The first step is the synthesis of 16α,17α-epoxyprogesterone from progesterone. The second step is the reaction of 16α,17α-epoxyprogesterone with ethylene glycol to form 6,6-ethylene-16α,17α-epoxyprogesterone. The third step is the reaction of 6,6-ethylene-16α,17α-epoxyprogesterone with methylene chloride to form 6,6-ethylene-15,16-methylene-3-oxo-17-pregn-4-ene-2,17-carbolactone, which is the final product.
Applications De Recherche Scientifique
RU486 has been extensively studied for its potential use in medical research. It has been shown to have anti-progestational, anti-glucocorticoid, and anti-androgenic effects. It has also been found to have potential therapeutic applications in the treatment of breast cancer, endometriosis, and uterine fibroids. RU486 has also been studied for its potential use in contraception.
Propriétés
Numéro CAS |
101765-35-9 |
|---|---|
Nom du produit |
6,6-Ethylene-15,16-methylene-3-oxo-17-pregn-4-ene-2,17-carbolactone |
Formule moléculaire |
C25H32O3 |
Poids moléculaire |
380.5 g/mol |
InChI |
InChI=1S/C25H32O3/c1-22-6-3-14(26)11-19(22)24(9-10-24)13-16-17(22)4-7-23(2)21(16)15-12-18(15)25(23)8-5-20(27)28-25/h11,15-18,21H,3-10,12-13H2,1-2H3/t15-,16-,17+,18+,21+,22-,23+,25+/m1/s1 |
Clé InChI |
JTNMEYPROBSWNA-VAXHUAPUSA-N |
SMILES isomérique |
C[C@]12CCC(=O)C=C1C3(CC3)C[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6[C@@]57CCC(=O)O7)C |
SMILES |
CC12CCC(=O)C=C1C3(CC3)CC4C2CCC5(C4C6CC6C57CCC(=O)O7)C |
SMILES canonique |
CC12CCC(=O)C=C1C3(CC3)CC4C2CCC5(C4C6CC6C57CCC(=O)O7)C |
Autres numéros CAS |
101765-35-9 |
Synonymes |
6,6-EMOPC 6,6-ethylene-15,16-methylene-3-oxo-17-pregn-4-ene-2,17-carbolactone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



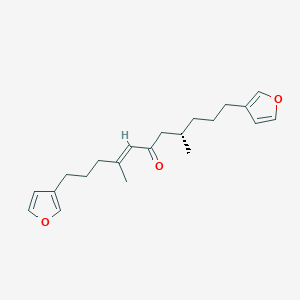
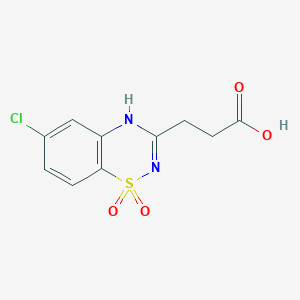

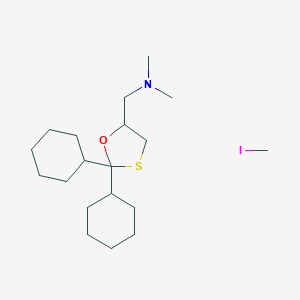
![Bis[1-isopropyl-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] adipate](/img/structure/B8733.png)
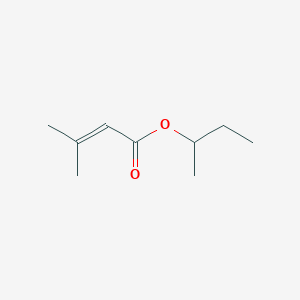
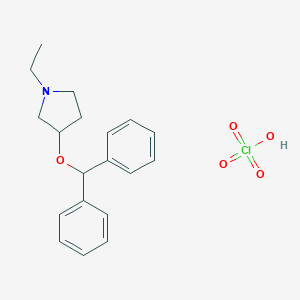
![Benz[a]anthracene-7,12-dicarboxaldehyde](/img/structure/B8740.png)
